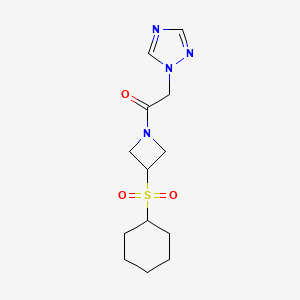

1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(3-cyclohexylsulfonylazetidin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3S/c18-13(8-17-10-14-9-15-17)16-6-12(7-16)21(19,20)11-4-2-1-3-5-11/h9-12H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPGTOSSKHLSJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Cyclohexylsulfonyl Group: This step involves sulfonylation reactions where cyclohexylsulfonyl chloride is reacted with the azetidine intermediate.

Attachment of the Triazole Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Conditions for substitution reactions vary depending on the specific groups involved but often include the use of bases or acids as catalysts.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

Potential Therapeutic Applications

The compound has been investigated for various biological activities, particularly in the context of its interactions with specific biological targets. Below are some notable applications:

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential efficacy against bacterial and fungal infections. Studies have shown that triazole derivatives can inhibit the growth of various pathogens, making them candidates for developing new antibiotics or antifungal agents.

Anticancer Properties

Azetidine derivatives have been explored for their anticancer potential. The unique structure of 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone may contribute to its ability to modulate pathways involved in cancer cell proliferation and apoptosis. Preliminary studies suggest that compounds with similar structures can induce cell cycle arrest and apoptosis in cancer cells.

Neurological Applications

There is emerging evidence that triazole-containing compounds can influence neurological pathways. Given the structural characteristics of this compound, it may serve as a lead compound for developing drugs targeting neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The modulation of neurotransmitter systems could be a mechanism through which these effects are mediated.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives and tested their antimicrobial activities against clinical isolates. Among the compounds tested, those with structural similarities to 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone showed promising results against resistant strains of bacteria, indicating potential for further development as antimicrobial agents.

Case Study 2: Anticancer Activity

A research article in Cancer Research highlighted the synthesis of azetidine derivatives and their evaluation against various cancer cell lines. The study found that specific modifications to the azetidine core significantly enhanced cytotoxicity. The findings suggest that further exploration of 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone could yield valuable insights into its anticancer mechanisms.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Halogenated Aryl Groups (e.g., dichlorophenyl, difluorophenyl): Enhance antifungal potency by increasing hydrophobicity and binding to CYP enzymes .

- Benzofuran Derivatives : Exhibit broad-spectrum activity against S. aureus and M. furfur due to aromatic stacking interactions .

- Cyclohexylsulfonyl Azetidine : The sulfonyl group may reduce metabolic degradation, while the azetidine’s small ring size could improve tissue penetration compared to bulkier amines (e.g., piperidine) .

Physicochemical Properties

Comparative physicochemical data for select analogs:

Analysis :

- The sulfonyl group in the target compound may lower pKa, improving ionization in physiological environments .

Biological Activity

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS Number: 1797303-85-5) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its antimicrobial, anticancer, and other pharmacological properties.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 312.39 g/mol. The structure includes an azetidine ring and a triazole moiety that are significant for its biological activity. The presence of the cyclohexylsulfonyl group enhances the compound's solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀N₄O₃S |

| Molecular Weight | 312.39 g/mol |

| CAS Number | 1797303-85-5 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine and triazole rings. Specific methodologies such as microwave-assisted synthesis have been explored to enhance yield and reduce reaction times .

Antimicrobial Activity

Research indicates that compounds with triazole moieties exhibit significant antimicrobial properties. In various studies, derivatives of triazole have shown efficacy against a range of bacterial and fungal strains. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported for related triazole compounds against common pathogens like Staphylococcus aureus and Candida albicans. The MIC values typically range from 1 µg/ml to 1024 µg/ml depending on the specific derivative tested .

Anticancer Properties

The potential anticancer effects of compounds containing the triazole structure have been documented extensively. For example, studies have demonstrated that similar derivatives can inhibit cell growth in various cancer cell lines:

- Cell Growth Inhibition : Compounds were tested against the NCI-60 cancer cell line panel, showing inhibition rates between 60% to 97% for certain derivatives .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and cell cycle arrest in cancer cells .

Other Pharmacological Activities

Beyond antimicrobial and anticancer properties, triazole derivatives have been associated with various other biological activities:

- Antidiabetic : Some triazole-containing compounds exhibit hypoglycemic effects, making them candidates for further research in diabetes management .

- Antiviral : Certain derivatives have shown promise in inhibiting viral replication, which is crucial in developing antiviral therapies .

Case Studies

Several studies highlight the biological activity of related compounds:

- Study on Triazole Derivatives : A series of synthesized triazole derivatives were evaluated for their antibacterial activity. The results indicated that modifications to the triazole ring significantly affected their potency against E. coli and S. aureus .

- Anticancer Evaluation : A study assessing various triazole derivatives demonstrated that modifications in substituents led to enhanced cytotoxicity against breast cancer cells (MCF7), with some compounds showing IC50 values lower than standard chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis typically involves:

Azetidine functionalization : Introducing the cyclohexylsulfonyl group via nucleophilic substitution or sulfonation reactions, using solvents like DCE:TFE (1:1) and oxidants such as mCPBA .

Triazole coupling : Reacting the intermediate with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) to form the ethanone linkage .

- Optimization : Yield improvements (e.g., from 43% to >60%) require temperature control (40–60°C), catalyst screening (e.g., Pd for cross-coupling), and purification via flash chromatography (EtOAc:DCM gradients) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Workflow :

NMR spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., δ 4.17 ppm for CH₂ in triazole derivatives) and carbon backbone .

X-ray crystallography : Resolves dihedral angles (e.g., 81.7° between triazole and aromatic planes) and hydrogen-bonding networks (C–H···N interactions) .

Mass spectrometry : ES-MS (m/z 220–330 range) confirms molecular weight and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- In vitro screening :

Antifungal activity : Microdilution assays against Candida spp., comparing MIC values (e.g., 4d in shows MIC = 8 µg/mL) .

Enzyme inhibition : CYP3A4 metabolism studies using liver microsomes to identify metabolites (e.g., triazole scission products) .

Advanced Research Questions

Q. How can computational models predict the compound’s pharmacokinetic and target-binding properties?

- In silico Approaches :

Docking studies : Use AutoDock Vina to model interactions with fungal CYP51 (target for azoles) or human S1PL (relevant to autoimmune pathways) .

ADMET prediction : SwissADME estimates logP (~2.5), bioavailability (≥30%), and CYP inhibition risks .

- Validation : Compare predictions with in vitro permeability (Caco-2 assays) and metabolic stability (microsomal t₁/₂) .

Q. How to resolve contradictions in biological activity data across related analogs?

SAR analysis : Map substituent effects (e.g., fluorophenyl vs. trifluoromethyl groups) on target affinity .

Crystal structure comparison : Identify steric clashes or hydrogen-bond mismatches using X-ray data .

Metabolic profiling : LC-MS/MS to detect deactivation pathways (e.g., triazole oxidation) .

Q. What strategies improve in vivo efficacy while minimizing off-target effects?

- Preclinical Development :

Prodrug design : Mask polar groups (e.g., sulfonyl) with esters to enhance bioavailability .

Dosing optimization : Rodent PK/PD studies to establish therapeutic indices (e.g., LX2931 in reduced lymphocytes at 10 mg/kg) .

Toxicity screening : Ames test for mutagenicity and hERG binding assays for cardiac risk .

Q. How do solvent and catalyst choices impact enantioselective synthesis of intermediates?

Solvent effects : DCE:TFE (1:1) enhances electrophilicity of alkynylation reagents vs. pure DCE (lower yield) .

Catalyst screening : Chiral phosphoric acids improve enantioselectivity (e.g., >90% ee in azetidine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.